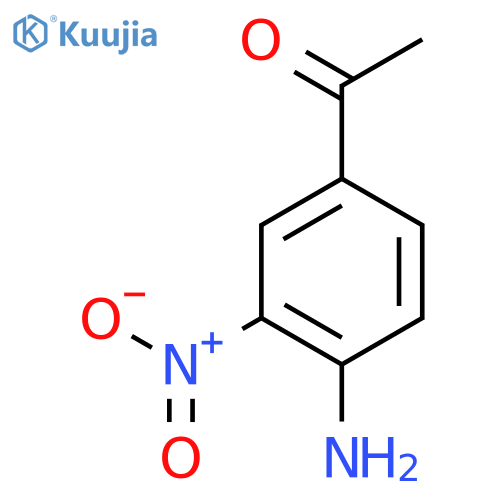

Cas no 1432-42-4 (1-(4-Amino-3-nitrophenyl)ethanone)

1-(4-Amino-3-nitrophenyl)ethanone 化学的及び物理的性質

名前と識別子

-

- 1-(4-Amino-3-nitrophenyl)ethanone

- 4-AMINO-3-NITRO-ACETOPHENONE

- 3-nitro-4-aminoacetophenone

- 4-Amino-3-nitroacetophenone

- m-nitro-p-aminoacetophenone

- 1-(4-Amino-3-nitro-phenyl)-ethanone

- Ethanone, 1-(4-aMino-3-nitrophenyl)-

- CS-0214815

- 4-Acetyl-2-nitroaniline

- EN300-195878

- MFCD04117897

- W-201241

- SB33619

- 1-(4-amino-3-nitrophenyl)ethan-1-one

- VEIXVSPCPGWULB-UHFFFAOYSA-N

- F87770

- DTXSID30468977

- 1432-42-4

- DB-042678

- 4-methylcarbonyl-2-nitro-benzenamine

- aniline, 4-acetyl-2-nitro-

- Z273977506

- AKOS006241450

- SCHEMBL263311

-

- MDL: MFCD04117897

- インチ: InChI=1S/C8H8N2O3/c1-5(11)6-2-3-7(9)8(4-6)10(12)13/h2-4H,9H2,1H3

- InChIKey: VEIXVSPCPGWULB-UHFFFAOYSA-N

- ほほえんだ: CC(=O)C1=CC(=C(C=C1)N)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 180.05300

- どういたいしつりょう: 180.05349212g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 224

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 88.9Ų

じっけんとくせい

- PSA: 88.91000

- LogP: 2.48400

1-(4-Amino-3-nitrophenyl)ethanone セキュリティ情報

1-(4-Amino-3-nitrophenyl)ethanone 税関データ

- 税関コード:2922399090

- 税関データ:

中国税関コード:

2922399090概要:

2922399090他のアミノアルデヒドアミノケトン及びその塩(アミノキノン及びその塩を含み、酸素含有基を1つ以上含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

要約:

2922399090その他のアミノアルデヒド、アミノケトン、アミノキノン、但し1種以上の酸素官能基を含有する場合を除く、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

1-(4-Amino-3-nitrophenyl)ethanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB536116-250mg |

1-(4-Amino-3-nitro-phenyl)-ethanone, 95%; . |

1432-42-4 | 95% | 250mg |

€185.10 | 2024-08-02 | |

| abcr | AB536116-5 g |

1-(4-Amino-3-nitro-phenyl)-ethanone |

1432-42-4 | 5g |

€686.80 | 2022-07-29 | ||

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0410-5g |

1-(4-Amino-3-nitro-phenyl)-ethanone |

1432-42-4 | 96% | 5g |

¥3480.09 | 2025-01-21 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0410-500mg |

1-(4-Amino-3-nitro-phenyl)-ethanone |

1432-42-4 | 96% | 500mg |

¥769.47 | 2025-01-21 | |

| eNovation Chemicals LLC | Y1008315-25g |

1-(4-Amino-3-nitro-phenyl)-ethanone |

1432-42-4 | 95% | 25g |

$1780 | 2024-07-28 | |

| Enamine | EN300-195878-0.25g |

1-(4-amino-3-nitrophenyl)ethan-1-one |

1432-42-4 | 95% | 0.25g |

$53.0 | 2023-09-17 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0410-500mg |

1-(4-Amino-3-nitro-phenyl)-ethanone |

1432-42-4 | 96% | 500mg |

746.28CNY | 2021-05-08 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0410-5g |

1-(4-Amino-3-nitro-phenyl)-ethanone |

1432-42-4 | 96% | 5g |

3375.21CNY | 2021-05-08 | |

| eNovation Chemicals LLC | Y1008315-5g |

1-(4-Amino-3-nitro-phenyl)-ethanone |

1432-42-4 | 95% | 5g |

$455 | 2024-07-28 | |

| Enamine | EN300-195878-2.5g |

1-(4-amino-3-nitrophenyl)ethan-1-one |

1432-42-4 | 95% | 2.5g |

$277.0 | 2023-09-17 |

1-(4-Amino-3-nitrophenyl)ethanone 関連文献

-

J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006

-

Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482

-

John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348

-

Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620

-

Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993

-

Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345

-

Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588

-

Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986

-

Wei Chen Nanoscale, 2015,7, 6957-6990

-

Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545

1-(4-Amino-3-nitrophenyl)ethanoneに関する追加情報

1-(4-Amino-3-Nitrophenyl)Ethanone: A Comprehensive Overview

1-(4-Amino-3-Nitrophenyl)Ethanone (CAS No. 1432-42-4) is a significant organic compound with a diverse range of applications in various scientific and industrial fields. This compound, also referred to as p-Aminophenethyl ketone, has garnered attention due to its unique chemical properties and potential uses in drug development, materials science, and analytical chemistry. Recent advancements in synthetic methodologies and its characterization have further highlighted its importance in modern research.

The molecular structure of 1-(4-Amino-3-Nitrophenyl)Ethanone consists of a phenyl ring substituted with an amino group at the para position and a nitro group at the meta position, attached to an ethanone moiety. This arrangement imparts the compound with distinct electronic and steric properties, making it a valuable substrate for various chemical reactions. The presence of both amino and nitro groups introduces a level of functional diversity, enabling its participation in nucleophilic aromatic substitution, condensation reactions, and other transformations that are pivotal in organic synthesis.

Recent studies have explored the synthesis of 1-(4-Amino-3-Nitrophenyl)Ethanone through innovative routes, including microwave-assisted synthesis and catalytic processes. These methods not only enhance reaction efficiency but also reduce environmental impact by minimizing the use of hazardous solvents and reagents. For instance, researchers have demonstrated the feasibility of synthesizing this compound using eco-friendly conditions, such as water as a solvent or enzymatic catalysts, aligning with the growing trend toward green chemistry.

In terms of applications, 1-(4-Amino-3-Nitrophenyl)Ethanone has shown promise in the field of pharmacology. Its ability to act as a precursor for bioactive molecules has made it a valuable intermediate in drug discovery programs targeting various diseases. For example, derivatives of this compound have been investigated for their potential anti-cancer and anti-inflammatory activities. Recent findings suggest that certain analogs exhibit selective cytotoxicity against cancer cells while sparing normal cells, indicating a potential avenue for targeted therapy development.

The compound's role in materials science is another area of active research. Due to its aromatic structure and functional groups, 1-(4-Amino-3-Nitrophenyl)Ethanone can serve as a building block for constructing advanced materials such as polymers, dyes, and sensors. For instance, its use in synthesizing conducting polymers has been explored for applications in flexible electronics and energy storage devices. The incorporation of this compound into polymer frameworks enhances their electronic properties, making them suitable for next-generation technologies.

From an analytical perspective, 1-(4-Amino-3-Nitrophenyl)Ethanone has been employed as a chromophore in spectroscopic studies. Its strong absorption bands in the ultraviolet-visible spectrum make it an ideal candidate for developing sensitive analytical methods. Recent advancements in surface-enhanced Raman spectroscopy (SERS) have leveraged this compound's vibrational characteristics to detect trace amounts of analytes in complex matrices, demonstrating its utility in environmental monitoring and clinical diagnostics.

In conclusion, 1-(4-Amino-3-Nitrophenyl)Ethanone (CAS No. 1432-42-4) stands out as a versatile compound with multifaceted applications across various disciplines. Its unique chemical structure, coupled with recent innovations in synthesis and application development, positions it as a key player in advancing scientific research and industrial innovation. As ongoing studies continue to uncover new potentials for this compound, its significance in the chemical landscape is expected to grow further.

1432-42-4 (1-(4-Amino-3-nitrophenyl)ethanone) 関連製品

- 31431-19-3(4-benzoyl-2-nitroaniline)

- 121-89-1(3-nitroacetophenone)

- 1401666-52-1((S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-3-methyl-butyramide)

- 1855743-12-2(2-Butanol, 4-amino-1-(2-methoxyethoxy)-3,3-dimethyl-)

- 1803969-33-6(4-(Aminomethyl)-6-bromo-2-hydroxy-3-(trifluoromethoxy)pyridine)

- 2639408-84-5(tert-butyl 2-5-(methylamino)-3H-imidazo4,5-bpyridin-2-ylacetate)

- 898754-57-9(4'-Bromo-3-(2-thiomethylphenyl)propiophenone)

- 1417793-59-9(N,N-Dimethyl-1-(thiazol-2-yl)ethanamine)

- 2172189-53-4(5-{1,3-dimethyl-1H-thieno2,3-cpyrazol-5-yl}-2-methylpiperidine)

- 1269050-34-1((1'-Methyl-[1,4'-bipiperidin]-4-yl)methanamine dihydrochloride)